2-Bromo-6-(4-methylpiperidin-1-YL)pyridine
Description
Properties
IUPAC Name |
2-bromo-6-(4-methylpiperidin-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c1-9-5-7-14(8-6-9)11-4-2-3-10(12)13-11/h2-4,9H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFYWMZWKQXDFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801268461 | |
| Record name | 2-Bromo-6-(4-methyl-1-piperidinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801268461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959237-02-6 | |
| Record name | 2-Bromo-6-(4-methyl-1-piperidinyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959237-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-(4-methyl-1-piperidinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801268461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(4-methylpiperidin-1-YL)pyridine typically involves the bromination of 6-(4-methylpiperidin-1-YL)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of 2-Bromo-6-(4-methylpiperidin-1-YL)pyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Types of Reactions:
Substitution Reactions: 2-Bromo-6-(4-methylpiperidin-1-YL)pyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of 2-Bromo-6-(4-methylpiperidin-1-YL)pyridine can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to obtain the corresponding de-brominated product.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or organic solvents, hydrogen peroxide in the presence of catalysts.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: Products with additional oxygen-containing functional groups such as alcohols, ketones, or carboxylic acids.
Reduction Products: De-brominated pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
2-Bromo-6-(4-methylpiperidin-1-yl)pyridine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows it to interact with biological targets, making it a valuable compound in drug discovery.
Key Applications :
- Serotonin Receptor Agonists : Research indicates that derivatives of this compound can act as agonists for the 5-HT1F serotonin receptor, which is significant in treating migraine disorders and other neurological conditions .
Organic Synthesis
This compound is utilized as a building block in organic synthesis, particularly in the creation of more complex molecules. It participates in several types of reactions:
- Nucleophilic Substitution Reactions : The bromine atom can be replaced with various nucleophiles, leading to the formation of substituted pyridine derivatives.
- Coupling Reactions : It can engage in coupling reactions to yield larger, more complex organic structures.
Biological Studies
The compound is also employed in biological research to study its effects on cellular pathways and interactions with biomolecules. Its ability to modulate receptor activity makes it a candidate for exploring new therapeutic avenues.
Case Study 1: Serotonin Receptor Interaction
A study examined the effects of 2-Bromo-6-(4-methylpiperidin-1-yl)pyridine on serotonin receptors, highlighting its potential as a migraine treatment. The compound showed promising results in binding affinity and agonistic activity at the 5-HT1F receptor, suggesting its utility in developing new migraine therapies .
Case Study 2: Synthesis of Novel Antidepressants
Researchers synthesized various derivatives of this compound to explore their antidepressant properties. The modifications led to compounds with enhanced efficacy and selectivity for serotonin receptors, indicating a pathway for developing new antidepressant medications .
Mechanism of Action
The mechanism of action of 2-Bromo-6-(4-methylpiperidin-1-YL)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its target. The piperidine ring provides additional structural features that can enhance the compound’s interaction with biological molecules.
Comparison with Similar Compounds
Key Observations :
Comparison of Yields :
Anticancer Activity
Bromopyridine derivatives, including analogs of the target compound, exhibit potent anticancer properties. Key findings from and :
Biological Activity
2-Bromo-6-(4-methylpiperidin-1-YL)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring with a bromine atom at the 2-position and a 4-methylpiperidine substituent. This unique structure contributes to its interaction with various biological targets.
Biological Activity Overview
The biological activity of 2-Bromo-6-(4-methylpiperidin-1-YL)pyridine has been investigated in several studies, focusing on its anti-cancer properties, enzyme inhibition, and neuroprotective effects.
Table 1: Summary of Biological Activities
The mechanism by which 2-Bromo-6-(4-methylpiperidin-1-YL)pyridine exerts its biological effects is primarily through modulation of enzyme activity and cellular signaling pathways.
- Enzyme Inhibition : It has shown potential as an inhibitor of DYRK1A, an enzyme implicated in Alzheimer's disease. The compound's structural features enhance its binding affinity to the enzyme, leading to significant inhibition at nanomolar concentrations .
- Antioxidant Activity : The compound displays antioxidant properties, which contribute to its neuroprotective effects. This activity is crucial in mitigating oxidative stress in neuronal cells .
Structure-Activity Relationships (SAR)
Understanding the SAR of 2-Bromo-6-(4-methylpiperidin-1-YL)pyridine helps in optimizing its biological activity. Variations in substituents on the pyridine ring and the piperidine moiety can significantly influence its potency and selectivity against biological targets.
Table 2: SAR Analysis
Case Studies
Several studies have reported on the efficacy of 2-Bromo-6-(4-methylpiperidin-1-YL)pyridine:
- Anti-Cancer Efficacy : A study demonstrated that the compound inhibited the growth of breast cancer cells (MDA-MB-231) and lung cancer cells (A549) with IC50 values ranging from 3 to 5 µM. The results suggest that modifications to the compound could enhance its anticancer properties further .
- DYRK1A Inhibition : Research focused on the design of non-toxic DYRK1A inhibitors highlighted 2-Bromo-6-(4-methylpiperidin-1-YL)pyridine as a promising candidate, showing significant inhibition in enzymatic assays with nanomolar potency. This positions it as a potential therapeutic agent for Alzheimer's disease .
- Neuroprotective Effects : In vitro studies indicated that the compound could protect neuronal cells from oxidative damage, showcasing its potential as a neuroprotective agent .
Q & A
Q. What are the common synthetic routes for preparing 2-Bromo-6-(4-methylpiperidin-1-yl)pyridine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using a bromopyridine precursor (e.g., 2-bromo-6-methylpyridine) with a boronic acid derivative of 4-methylpiperidine. Key parameters include:
- Catalyst : PdCl₂(dppf) (0.1 mol%) .
- Solvent system : Toluene-ethanol (4:1) at 120°C for 12–24 hours .
- Base : Sodium carbonate to facilitate transmetalation.
Post-reaction purification via flash chromatography (hexane/ethyl acetate gradients) typically yields >70% purity. Optimization involves adjusting catalyst loading, solvent polarity, and temperature to minimize byproducts.
Q. Which spectroscopic techniques are most effective for characterizing 2-Bromo-6-(4-methylpiperidin-1-yl)pyridine, and how should data interpretation be approached?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry and substituent integration. For example, aromatic protons appear at δ 7.4–8.5 ppm, while piperidine methyl groups resonate at δ 1.0–2.0 ppm .
- LCMS (ESI) : Verify molecular ion peaks (e.g., [M+H]⁺) and purity (>95% at λ254 nm) .
- Elemental Analysis : Validate stoichiometry (C, H, N, Br). Cross-reference data with analogous compounds (e.g., 2-bromo-6-(4-chlorophenyl)pyridine ).
Q. What safety precautions should be taken when handling 2-Bromo-6-(4-methylpiperidin-1-yl)pyridine in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats due to skin/eye irritation risks .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of 2-Bromo-6-(4-methylpiperidin-1-yl)pyridine, and what are key refinement considerations?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) for small crystals.
- Refinement : Employ SHELXL for anisotropic displacement parameters and hydrogen bonding networks. Address twinning or disorder using SHELXE .
- Validation : Check R-factor convergence (<5%) and Fo/Fc maps for electron density mismatches .
Q. What mechanistic insights explain byproduct formation during cross-coupling reactions of this compound?
- Methodological Answer :
- Homocoupling : Trace palladium residues may catalyze Ullmann-type coupling, forming bipyridine derivatives. Mitigate via catalyst scavengers (e.g., SiliaBond Thiol) .
- Debromination : Reductive elimination under excess base or prolonged heating. Monitor via TLC and adjust reaction time/temperature .
Q. How can computational methods predict the reactivity and stability of 2-Bromo-6-(4-methylpiperidin-1-yl)pyridine under varying conditions?
- Methodological Answer :
- DFT Calculations : Optimize geometries (B3LYP/6-31G*) to assess bond dissociation energies (C-Br: ~70 kcal/mol) and nucleophilic substitution pathways .
- MD Simulations : Model solvation effects in toluene/ethanol mixtures to predict aggregation tendencies .
Q. What strategies address contradictions in spectroscopic data for structurally similar analogs?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
- Isotopic Labeling : Use ¹⁵N or ²H isotopes to confirm piperidine ring dynamics .
Data Contradiction Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
